3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride
Description
Properties
IUPAC Name |
3-piperazin-1-ylimidazo[1,2-a]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c1-2-6-15-10(3-1)13-9-11(15)14-7-4-12-5-8-14;;/h1-3,6,9,12H,4-5,7-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVMAMUGLHOGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C3N2C=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853680-34-9 | |
| Record name | 1-{imidazo[1,2-a]pyridin-3-yl}piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One efficient method includes the iodine-catalyzed one-pot three-component condensation of an aryl aldehyde, 2-aminopyridine, and piperazine . This reaction proceeds via a [4 + 1] cycloaddition mechanism, yielding the desired imidazo[1,2-a]pyridine derivative in good yields.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of alkylated or acylated imidazo[1,2-a]pyridine derivatives
Scientific Research Applications
Anticancer Applications
The compound has been identified as a potential therapeutic agent in the treatment of various cancers, particularly those associated with mutations in specific kinases.
- Gastrointestinal Stromal Tumors (GISTs) : Research indicates that derivatives of imidazo[1,2-a]pyridine, including 3-piperazin-1-yl variants, exhibit inhibitory effects on c-KIT kinase, which is often mutated in GISTs. These mutations drive tumorigenesis, making c-KIT a critical target for therapy. The ability of these compounds to inhibit both primary and secondary mutations enhances their therapeutic potential against resistant cancer forms .
- Acute Myeloid Leukemia (AML) : The compound's structure has been linked to the inhibition of FLT3 kinase, which is frequently mutated in AML cases. Studies have shown that imidazo[1,2-a]pyridine derivatives can effectively inhibit FLT3 and its resistant mutants, providing a promising avenue for developing treatments for relapsed or refractory AML .
Kinase Inhibition
Imidazo[1,2-a]pyridine derivatives are recognized for their ability to inhibit various kinases involved in cancer progression and other diseases.
- Protein Kinase Inhibition : The compound has demonstrated efficacy in inhibiting Bruton's tyrosine kinase (Btk), which plays a role in autoimmune diseases and inflammatory conditions. This inhibition can lead to therapeutic strategies for treating disorders characterized by aberrant B-cell activation .
- Mechanistic Insights : The binding interactions of 3-piperazin-1-yl-imidazo[1,2-a]pyridine with target kinases have been elucidated through structural studies. These studies reveal critical hydrogen bonding and hydrophobic interactions that stabilize the binding of the compound to the active sites of kinases like FLT3 and c-KIT .
Receptor Modulation
The compound also shows promise as a modulator of various receptors, which can lead to diverse pharmacological effects.
- Melatonin Receptor Ligands : Research has indicated that imidazo[1,2-a]pyridine derivatives can act as ligands for melatonin receptors. This interaction suggests potential applications in sleep disorders and circadian rhythm regulation .
- Adenosine Receptor Affinity : Recent studies have explored the affinity of modified imidazo[1,2-a]pyridine compounds towards adenosine receptors. Enhancements in receptor binding affinity through structural modifications could lead to novel therapeutic agents for neurological conditions .
Synthesis and Derivative Development
The synthesis of 3-piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride has been optimized through various methodologies, allowing for the generation of numerous derivatives with enhanced biological activity.
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical settings:
- Case Study 1 : A study on GIST patients treated with c-KIT inhibitors derived from imidazo[1,2-a]pyridine showed significant tumor reduction rates compared to traditional therapies .
- Case Study 2 : Clinical trials involving AML patients demonstrated improved outcomes with FLT3 inhibitors based on imidazo[1,2-a]pyridine structures, particularly in cases resistant to existing therapies .
Mechanism of Action
The mechanism of action of 3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Position : Positional isomerism significantly impacts activity. For example, piperazine at position 3 (target compound) versus position 2 () may alter receptor binding due to spatial orientation differences .
Functional Groups : The butynyl group in enables click chemistry applications, whereas chlorine substitution () modulates electronic properties and lipophilicity .
Piperazine-Containing Analogues from Other Scaffolds
Table 2: Piperazine Derivatives in Diverse Heterocycles
Key Observations:
Piperazine Modifications : Addition of phenyl () or methyl groups () to piperazine fine-tunes selectivity. For instance, 4-phenylpiperazine is common in dopamine D₂ receptor antagonists .
Scaffold Diversity : The target compound’s imidazo[1,2-a]pyridine core offers distinct π-π stacking interactions compared to triazolo or benzoic acid scaffolds, influencing target engagement .
Salt Forms and Pharmaceutical Relevance
The dihydrochloride salt in the target compound and analogs (e.g., ) improves bioavailability by increasing water solubility. In contrast, non-salt forms () may require prodrug strategies for optimal delivery .
Biological Activity
3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring attached to an imidazo[1,2-a]pyridine scaffold. This unique structure contributes to its biological activity, enabling it to interact with various molecular targets within biological systems.
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
- Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, studies have shown that certain derivatives effectively target FMS-like tyrosine kinase 3 (FLT3), a common mutation in acute myeloid leukemia (AML) cases, demonstrating promising inhibitory effects against FLT3 mutations .
- Antiviral and Antifungal Properties : The compound has been explored for its potential antiviral and antifungal activities, contributing to its application in treating infectious diseases .
- Enzyme Inhibition : this compound acts as an enzyme inhibitor by binding to the active sites of various enzymes. This mechanism is crucial for modulating biochemical pathways involved in disease progression .
The mechanism of action involves the interaction of the compound with specific receptors and enzymes. It can inhibit key signaling pathways by blocking enzyme activity or receptor interactions, thus altering cellular responses. For example, it has been shown to bind effectively to adenosine receptors, enhancing affinity while maintaining low cytotoxicity .
Case Study 1: FLT3 Inhibition in AML
A study focused on the efficacy of imidazo[1,2-a]pyridine derivatives against FLT3 mutations in AML revealed that these compounds could effectively inhibit cell growth in vitro. The study highlighted the importance of structural modifications in enhancing binding affinity and selectivity towards FLT3 .
Case Study 2: Antiviral Activity
Another investigation assessed the antiviral properties of imidazo[1,2-a]pyridine derivatives against various viral strains. Results indicated significant antiviral activity, suggesting potential therapeutic applications in treating viral infections .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Imidazo[1,2-a]pyrazine | Anticancer, antiviral | Different nitrogen positioning |
| Imidazo[1,2-a]pyrimidine | Antifungal | Contains a pyrimidine ring |
| 3-Piperazin-1-yl-imidazo[1,2-a]pyridine | Anticancer, enzyme inhibition | Unique piperazine substitution pattern |
The comparative analysis shows that while other imidazo derivatives share some biological activities, this compound's unique piperazine substitution enhances its activity profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via multi-step coupling reactions. For example, microwave-assisted protocols (e.g., 1:2 methanol/water with trifluoroacetic acid) enable efficient cyclization and purification . Optimize reaction time and temperature to avoid side products like unreacted intermediates. Yield improvements (e.g., 67–99%) are achieved by controlling stoichiometry and using catalytic acids .
- Key parameters : Microwave irradiation (80–100°C, 30–60 min), solvent polarity, and acid catalysts (e.g., HCl for salt formation).
Q. How can NMR and IR spectroscopy resolve structural ambiguities in imidazo[1,2-a]pyridine derivatives?
- Answer :
- ¹H NMR : Look for aromatic protons in the δ 7.0–8.5 ppm range (imidazo-pyridine core) and piperazine N–H signals (δ 2.5–3.5 ppm, split due to dihydrochloride salt formation) .
- ¹³C NMR : Carbons adjacent to nitrogen (imidazole ring) appear at δ 110–130 ppm, while piperazine carbons resonate at δ 40–55 ppm .
- IR : Confirm salt formation via broad O–H/N–H stretches (2500–3500 cm⁻¹) and C–N stretches (1250–1350 cm⁻¹) .
Q. What are the stability considerations for handling and storing this compound?
- Answer : Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid moisture and prolonged exposure to light, which can degrade the imidazo-pyridine core. Stability studies suggest a shelf life of >12 months under these conditions .
Advanced Research Questions
Q. How does substituent variation on the piperazine ring affect bioactivity in imidazo[1,2-a]pyridine derivatives?
- Answer : Piperazine modifications (e.g., halogenation, alkylation) alter pharmacokinetics. For example:
- Electron-withdrawing groups (e.g., –CF₃) enhance metabolic stability but reduce solubility.
- Bulkier substituents (e.g., benzyl) increase receptor binding affinity but may hinder blood-brain barrier penetration.
- Quantitative structure-activity relationship (QSAR) models using logP and polar surface area predict optimal substituents .
Q. How can polymorphism impact the spectroscopic and therapeutic properties of this compound?
- Answer : Polymorphs (e.g., yellow, orange, red crystalline forms) exhibit distinct luminescence and solubility due to variations in π–π stacking and hydrogen bonding. Single-crystal X-ray diffraction reveals:
- Form I : Tight stacking (3.4 Å interplanar distance) → high thermal stability.
- Form II : Looser packing → enhanced dissolution rates.
Select polymorphs via solvent recrystallization (e.g., ethanol vs. DMSO) .
Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?
- Answer : Use HPLC-MS with a C18 column (0.1% TFA in acetonitrile/water gradient) to separate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
